![molecular formula C13H20ClNO2 B3022440 4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride CAS No. 81151-57-7](/img/structure/B3022440.png)
4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride
Übersicht
Beschreibung
“4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19NO2•HCl and a molecular weight of 257.76 . It is used for research purposes .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-[(2-Methoxybenzyl)oxy]piperidine hydrochloride” can be represented by the SMILES string: COC1=CC=CC=C1COC2CCNCC2.Cl .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: PMB Ester Formation
The 4-methoxybenzyl (PMB) ester serves as a versatile protecting group in organic synthesis. When attached to carboxylic acids, it temporarily shields the carboxylate group, allowing other reactions to proceed without interference. PMB esters are introduced under mild conditions and can be selectively removed when needed . Researchers commonly use PMB esters to protect carboxylic acids during complex synthetic sequences.
Anti-Inflammatory Effects
PMB derivatives have demonstrated anti-inflammatory properties. For instance, LJP 1586 (Z-3-Fluoro-2-(4-methoxybenzyl)propenoic acid) acts as a selective, orally active inhibitor of semicarbazide-sensitive amine oxidase (SSAO), an enzyme implicated in inflammation. This finding suggests that PMB-based compounds could be explored further as potential anti-inflammatory agents .
Ultrasound-Assisted Preparation
Efficient preparation and processing of PMB-protected compounds can be achieved using ultrasound-promoted methods. These systems allow rapid PMB-Cl formation and subsequent reactions, producing PMB-protected products within just 15 minutes .
Oxadiazole Synthesis
In the synthesis of oxadiazoles, PMB derivatives play a crucial role. Starting benzoates are synthesized by reacting substituted phenols with substituted benzoyl chlorides in the presence of sodium hydroxide. The PMB group is introduced during this process, leading to the formation of oxadiazole derivatives .
Safety and Hazards
Zukünftige Richtungen
Piperidines are significant in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
Related compounds such as piperazine and biperiden have been found to act as gaba receptor agonists and competitive antagonists of acetylcholine at cholinergic receptors, respectively .
Biochemical Pathways
Related compounds have been found to influence pathways involving neurotransmitters such as gaba and acetylcholine .
Result of Action
Related compounds have been found to produce effects such as reduced smooth muscle spasm, constipation, and depression of the cough reflex .
Eigenschaften
IUPAC Name |
4-[(2-methoxyphenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-5-3-2-4-11(13)10-16-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSIMWGTNZTGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





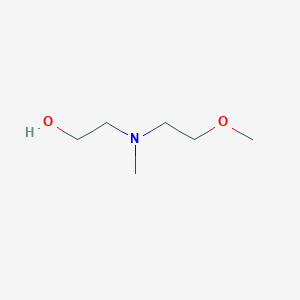
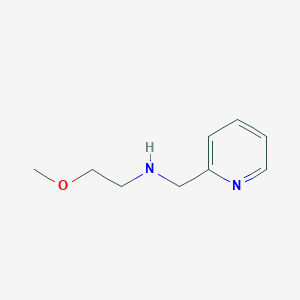
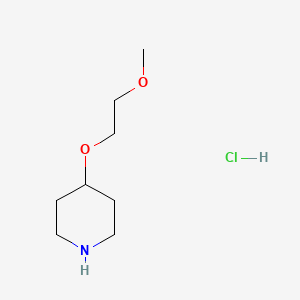

![2-methoxy-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B3022366.png)
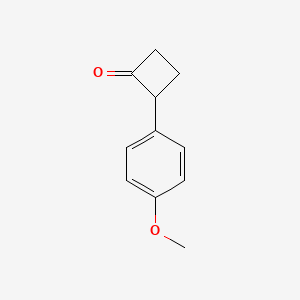


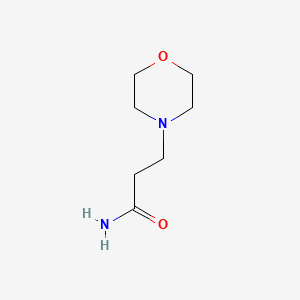
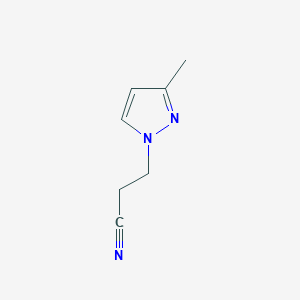
![methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B3022376.png)
![(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3022377.png)